MAO-A Inhibitory Potency: Tetrahydroharmine is 37-Fold Weaker than Harmine, Enabling Differentiated Dose-Response Profiling
Tetrahydroharmine inhibits monoamine oxidase A (MAO-A) with an IC₅₀ of 74 nM. This potency is substantially lower than the companion β-carbolines harmine (IC₅₀ = 2 nM) and harmaline (IC₅₀ = 2.5 nM) under comparable assay conditions [1]. Against MAO-B, THH is essentially inactive (IC₅₀ >100 µM), whereas harmine and harmaline retain micromolar activity (IC₅₀ = 20 µM and 25 µM, respectively) [1]. This graded potency profile allows researchers to employ THH as a low-potency MAO-A inhibitor control or to study MAO-A inhibition in contexts where complete enzyme blockade is undesirable.
| Evidence Dimension | MAO-A inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 74 nM |
| Comparator Or Baseline | Harmine: 2 nM; Harmaline: 2.5 nM |
| Quantified Difference | 37-fold weaker than harmine; 30-fold weaker than harmaline |
| Conditions | Recombinant human MAO-A enzyme assay |
Why This Matters
THH serves as a low-potency MAO-A inhibitor tool compound, enabling dose-response studies that avoid the complete enzyme inhibition characteristic of harmine/harmaline.
- [1] Bertin Bioreagent. Tetrahydroharmine - Applications - CAT N°: 14449. Technical Datasheet. 2024. View Source
